molecular formula C7H12O2S B12539709 (1S,2S)-3-(Methylsulfanyl)cyclohex-3-ene-1,2-diol CAS No. 793697-46-8

(1S,2S)-3-(Methylsulfanyl)cyclohex-3-ene-1,2-diol

Cat. No.: B12539709
CAS No.: 793697-46-8
M. Wt: 160.24 g/mol
InChI Key: RRAUCJHHJIEYIY-FSPLSTOPSA-N
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Description

(1S,2S)-3-(Methylsulfanyl)cyclohex-3-ene-1,2-diol is an organic compound characterized by a cyclohexene ring substituted with a methylsulfanyl group and two hydroxyl groups. The stereochemistry of the compound is defined by the (1S,2S) configuration, indicating the spatial arrangement of the substituents around the cyclohexene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2S)-3-(Methylsulfanyl)cyclohex-3-ene-1,2-diol can be achieved through several synthetic routes. One common method involves the cyclization of a suitable precursor, such as a diene or an alkyne, followed by the introduction of the methylsulfanyl group and hydroxyl groups through selective functionalization reactions. Reaction conditions typically involve the use of catalysts, solvents, and controlled temperatures to achieve the desired stereochemistry.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include continuous flow reactors, high-pressure systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

(1S,2S)-3-(Methylsulfanyl)cyclohex-3-ene-1,2-diol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form different stereoisomers or to remove the methylsulfanyl group.

    Substitution: The methylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride or sodium borohydride, and nucleophiles like halides or amines. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures, solvents, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups may yield cyclohexene-1,2-dione, while reduction may produce different stereoisomers of the original compound.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study enzyme-catalyzed reactions involving hydroxyl and methylsulfanyl groups.

    Medicine: Potential therapeutic applications due to its unique chemical structure.

    Industry: Use in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1S,2S)-3-(Methylsulfanyl)cyclohex-3-ene-1,2-diol involves its interaction with molecular targets such as enzymes, receptors, or other biomolecules. The hydroxyl groups can form hydrogen bonds, while the methylsulfanyl group can participate in hydrophobic interactions. These interactions can modulate the activity of the target molecules and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    (1R,2R)-3-(Methylsulfanyl)cyclohex-3-ene-1,2-diol: A stereoisomer with different spatial arrangement of substituents.

    3-(Methylsulfanyl)cyclohex-3-ene-1,2-diol: A compound with the same functional groups but without defined stereochemistry.

    Cyclohex-3-ene-1,2-diol: A simpler compound without the methylsulfanyl group.

Uniqueness

(1S,2S)-3-(Methylsulfanyl)cyclohex-3-ene-1,2-diol is unique due to its specific stereochemistry and the presence of both hydroxyl and methylsulfanyl groups. This combination of features can result in distinct chemical reactivity and biological activity compared to similar compounds.

Properties

CAS No.

793697-46-8

Molecular Formula

C7H12O2S

Molecular Weight

160.24 g/mol

IUPAC Name

(1S,2S)-3-methylsulfanylcyclohex-3-ene-1,2-diol

InChI

InChI=1S/C7H12O2S/c1-10-6-4-2-3-5(8)7(6)9/h4-5,7-9H,2-3H2,1H3/t5-,7-/m0/s1

InChI Key

RRAUCJHHJIEYIY-FSPLSTOPSA-N

Isomeric SMILES

CSC1=CCC[C@@H]([C@@H]1O)O

Canonical SMILES

CSC1=CCCC(C1O)O

Origin of Product

United States

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